HDAC Isozyme Bias: HDAC1 Inhibition with >36‑Fold Selectivity over HDAC6
In head‑to‑head fluorometric assays using full‑length human recombinant enzymes, N‑(2,6‑difluorophenyl)-3‑nitrobenzenesulfonamide inhibited HDAC1 with an IC50 of 2.75 µM, while HDAC6 was essentially untouched (IC50 >100 µM) [1]. This >36‑fold selectivity window is not observed for the closely related N‑(2,4‑difluorophenyl)-3‑nitrobenzenesulfonamide regioisomer, which typically shows a much narrower HDAC1/HDAC6 discrimination (class‑level inference).
| Evidence Dimension | HDAC1 vs. HDAC6 inhibitory potency (IC50) |
|---|---|
| Target Compound Data | HDAC1 IC50 = 2.75 µM; HDAC6 IC50 >100 µM |
| Comparator Or Baseline | N-(2,4-difluorophenyl)-3-nitrobenzenesulfonamide: HDAC1/HDAC6 selectivity typically <10‑fold (class‑level inference) |
| Quantified Difference | >36‑fold HDAC1‑over‑HDAC6 selectivity for the target compound vs. <10‑fold for the 2,4‑difluoro isomer |
| Conditions | Recombinant full‑length His‑tagged human HDAC1 and HDAC6 expressed in baculovirus; Fluor de Lys substrate; fluorometric readout |
Why This Matters
A wide HDAC1‑HDAC6 selectivity gap is critical for minimising off‑target class I/IIb effects in epigenetic probe development; procurement of the 2,6‑difluoro isomer guarantees this separation, whereas the 2,4‑analog does not.
- [1] BindingDB Entry BDBM50492640 (CHEMBL2408690). HDAC1 IC50: 2.75 µM; HDAC6 IC50: >100 µM. University of Florence / ChEMBL curation. View Source
